![molecular formula C11H10N2O3 B14005432 [2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate CAS No. 69539-62-4](/img/structure/B14005432.png)
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group and an oxo group attached to a propyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with acetic anhydride to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate:
[3-(1-Cyano-2-oxopropyl)pyridin-2-yl] acetate: Similar structure but different position of functional groups.
[2-(1-Cyano-2-oxopropyl)pyridin-4-yl] acetate: Similar structure but different position of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
69539-62-4 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
[2-(1-cyano-2-oxopropyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)9(6-12)11-10(16-8(2)15)4-3-5-13-11/h3-5,9H,1-2H3 |
InChI Key |
CBBATKRIWXZZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=CC=N1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




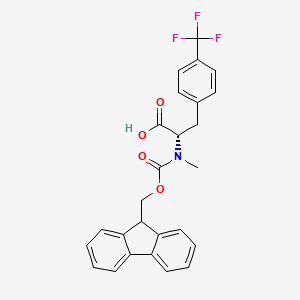


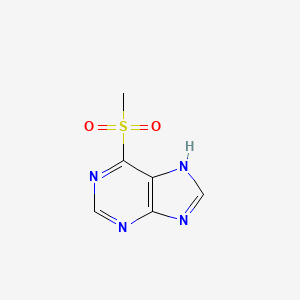
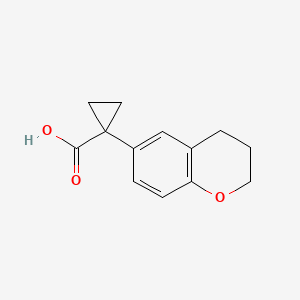
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
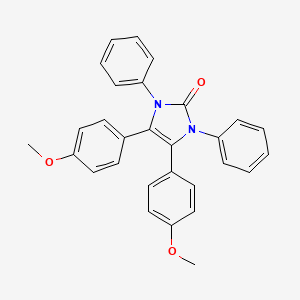
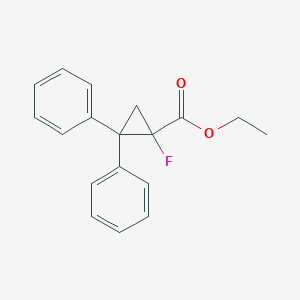

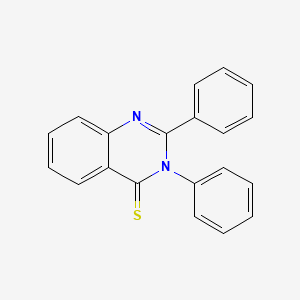
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
